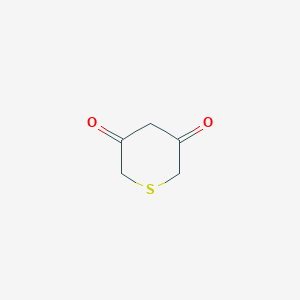

2H-Thiopyran-3,5(4H,6H)-dione

Description

The exact mass of the compound 2H-Thiopyran-3,5(4H,6H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293807. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Thiopyran-3,5(4H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Thiopyran-3,5(4H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thiane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHPFHUCOPGRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315278 | |

| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6881-49-8 | |

| Record name | 6881-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2H-Thiopyran-3,5(4H,6H)-dione

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic route to 2H-Thiopyran-3,5(4H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, published synthesis for this specific molecule is not extensively documented, this guide outlines a scientifically sound strategy based on established principles of organic chemistry, primarily leveraging a base-catalyzed intramolecular cyclization-condensation reaction. The proposed pathway begins with readily available starting materials and offers a logical, step-by-step protocol designed for reproducibility and scalability. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of heterocyclic synthesis.

Introduction and Strategic Overview

The 2H-thiopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a 1,3-dione functionality, as seen in 2H-Thiopyran-3,5(4H,6H)-dione, creates a versatile chemical entity. The acidic protons at the C4 position and the dual carbonyl groups make it an attractive intermediate for further functionalization and a potential pharmacophore in its own right.

The synthesis of this target molecule presents a unique challenge due to the need to form a six-membered heterocyclic ring containing a 1,3-dicarbonyl system. A simple intramolecular Dieckmann condensation of a linear diester is not directly applicable for creating a 1,3-diketone. Therefore, a more nuanced approach is required.

Our proposed strategy involves a base-catalyzed cyclization-condensation of an activated derivative of thiodiacetic acid with a malonic ester. This approach is analogous to well-established methods for synthesizing cyclic 1,3-dicarbonyl compounds and provides a reliable pathway to the desired thiopyran-dione core.

Retrosynthetic Analysis and Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a disconnection across the C2-C3 and C5-C6 bonds. This leads back to a malonic ester derivative and an activated form of thiodiacetic acid. This strategy is outlined below:

Caption: Retrosynthetic analysis of 2H-Thiopyran-3,5(4H,6H)-dione.

Following this analysis, the forward synthesis is a two-step process:

-

Activation of Thiodiacetic Acid: Conversion of commercially available thiodiacetic acid to a more reactive species, such as thiodiacetyl chloride. This is a standard procedure using a chlorinating agent like thionyl chloride.

-

Cyclization-Condensation: A base-mediated reaction of thiodiacetyl chloride with diethyl malonate to form the target 2H-Thiopyran-3,5(4H,6H)-dione.

Detailed Experimental Protocols

3.1. Step 1: Synthesis of Thiodiacetyl Chloride

Rationale: The conversion of the carboxylic acid to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by the enolate of diethyl malonate. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add thiodiacetic acid (15.0 g, 0.1 mol).

-

Slowly add thionyl chloride (35.7 g, 22 mL, 0.3 mol) to the flask at room temperature with stirring.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) for 2 hours. The solid thiodiacetic acid will gradually dissolve.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude thiodiacetyl chloride (a pale yellow oil) is used directly in the next step without further purification.

3.2. Step 2: Synthesis of 2H-Thiopyran-3,5(4H,6H)-dione

Rationale: This step is a base-catalyzed cyclization-condensation. A strong, non-nucleophilic base like sodium hydride is used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the acyl chloride, leading to cyclization. The use of an aprotic solvent like THF is crucial to prevent quenching of the base and the enolate.

Protocol:

-

In a 500 mL three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl malonate (16.0 g, 15.2 mL, 0.1 mol) in anhydrous THF (50 mL) to the sodium hydride suspension with vigorous stirring. (Caution: Hydrogen gas is evolved).

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Re-cool the mixture to 0 °C and add a solution of the crude thiodiacetyl chloride (from Step 1, ~0.1 mol) in anhydrous THF (50 mL) dropwise over 1 hour.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol (20 mL), followed by water (50 mL).

-

Acidify the aqueous solution to pH 2-3 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2H-Thiopyran-3,5(4H,6H)-dione.

Reaction Mechanism

The proposed mechanism for the cyclization-condensation step is as follows:

Caption: Proposed reaction mechanism for the synthesis of 2H-Thiopyran-3,5(4H,6H)-dione.

Data Summary and Workflow

5.1. Table of Reagents and Expected Yield

| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |

| 1 | Thiodiacetic Acid | 150.15 | 15.0 | 0.1 | Starting Material |

| 1 | Thionyl Chloride | 118.97 | 35.7 | 0.3 | Chlorinating Agent |

| 2 | Sodium Hydride (60%) | 40.00 | 8.8 | 0.22 | Base |

| 2 | Diethyl Malonate | 160.17 | 16.0 | 0.1 | Nucleophile Precursor |

| 2 | Tetrahydrofuran (THF) | 72.11 | ~300 mL | - | Solvent |

| - | Product | 160.19 | ~10-14 | ~0.06-0.09 | Expected Yield: 60-90% |

5.2. Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2H-Thiopyran-3,5(4H,6H)-dione.

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. Key checkpoints include:

-

Step 1: The complete dissolution of solid thiodiacetic acid and the cessation of gas evolution indicate the reaction is proceeding. The purity of the intermediate acyl chloride can be checked by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

-

Step 2: The evolution of hydrogen gas upon addition of diethyl malonate to sodium hydride confirms the formation of the enolate. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Final Product: The structure of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The characteristic signals for the acidic protons at C4 and the two carbonyl groups will be key identifiers.

By adhering to these analytical checkpoints, a researcher can confidently track the progress of the synthesis and validate the identity and purity of the final compound.

References

-

Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link][1][2][3][4][5]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

-

Kappe, C. O. (2000). 1,3-Dicarbonyl Compounds as Versatile Building Blocks in Multicomponent Reactions. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

-

PubChem Compound Summary for CID 70216, Diethyl 2,2'-thiodiacetate. National Center for Biotechnology Information. [Link][6]

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to the 2H-Thiopyran-3,5(4H,6H)-dione Scaffold

An In-depth Technical Guide to the Chemical Properties of 2H-Thiopyran-3,5(4H,6H)-dione

Abstract: 2H-Thiopyran-3,5(4H,6H)-dione, a sulfur-containing heterocyclic compound, represents a versatile scaffold of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a 1,3-dicarbonyl system within a thiacyclohexane ring, imparts a unique set of chemical properties governed by keto-enol tautomerism and the reactivity of its constituent functional groups. This guide provides a comprehensive exploration of the molecule's physicochemical characteristics, spectroscopic signatures, core reactivity, synthetic utility, and potential applications in drug development. By synthesizing data from established chemical principles and related structural analogs, this document serves as a technical resource for scientists aiming to leverage this scaffold in their research endeavors.

The thiopyran ring system is a foundational heterocyclic motif in which a sulfur atom replaces one of the carbon atoms in a cyclohexane ring.[1] These structures are crucial building blocks for a variety of bioactive agents, with derivatives exhibiting antibacterial, anti-inflammatory, and anticancer properties.[2][3] The specific subject of this guide, 2H-Thiopyran-3,5(4H,6H)-dione (also known as thiane-3,5-dione[4]), integrates the thiopyran core with a 1,3-dione functionality. This arrangement creates a molecule with multiple reactive centers: the acidic α-protons situated between the two carbonyls, the electrophilic carbonyl carbons, and the nucleophilic sulfur atom, which can be readily oxidized. The interplay of these features makes it a highly valuable and versatile building block for creating complex molecular architectures and combinatorial libraries for drug discovery.[5][6]

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties is fundamental for its application in experimental settings, informing decisions on solvent selection, reaction temperatures, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 6881-49-8 | [4][7][8] |

| Molecular Formula | C₅H₆O₂S | [4][7][8] |

| Molecular Weight | 130.17 g/mol | [7][8] |

| Melting Point | 80-81 °C | [7] |

| Boiling Point | 257.9 ± 20.0 °C at 760 mmHg | [4][7] |

| Density | 1.3 ± 0.1 g/cm³ | [4][7] |

| Flash Point | 120.3 °C | [4][7] |

| Appearance | Solid | [8] |

| Refractive Index | 1.549 | [4] |

Safety Information: According to the Globally Harmonized System (GHS) classification, 2H-Thiopyran-3,5(4H,6H)-dione is classified as H302: Harmful if swallowed.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed during handling.

Core Chemical Reactivity: Keto-Enol Tautomerism

The defining chemical characteristic of 1,3-dicarbonyl compounds, including 2H-Thiopyran-3,5(4H,6H)-dione, is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form.[9] This equilibrium, known as keto-enol tautomerism, is not a resonance phenomenon, as it involves the movement of both electrons and a proton.[10][11]

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are unusually acidic (pKa ~19-21 for a typical ketone) due to the resonance stabilization of the resulting conjugate base, the enolate.[9] This acidity facilitates the rapid, reversible proton transfer that defines tautomerism.

Caption: Keto-enol equilibrium in 2H-Thiopyran-3,5(4H,6H)-dione.

The position of this equilibrium is highly dependent on several factors:

-

Solvent: Polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents like chloroform can shift the equilibrium towards the enol form.[12]

-

Conjugation: The enol form introduces a C=C double bond. If this bond can enter into conjugation with other π-systems, the enol form is stabilized.[9][13]

-

Intramolecular Hydrogen Bonding: For 1,3-dicarbonyls, the enol form can be significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[9][10][13] This is a powerful stabilizing effect.

This tautomerism is pivotal because it dictates the molecule's reactivity. The keto form reacts as an electrophile at the carbonyl carbons, while the enol and its corresponding enolate anion react as nucleophiles at the α-carbon.[10]

Synthetic Utility and Key Reactions

The multiple reactive sites of 2H-Thiopyran-3,5(4H,6H)-dione make it a versatile precursor for a wide range of derivatives. The following workflow illustrates the primary pathways for its functionalization.

Caption: Key reaction pathways for 2H-Thiopyran-3,5(4H,6H)-dione.

Reactions via the Enolate Intermediate

Treatment with a suitable base readily deprotonates the α-carbon, generating a resonance-stabilized enolate anion. This powerful nucleophile is central to forming new carbon-carbon bonds.

-

Alkylation: The enolate can be alkylated using alkyl halides (R-X), introducing substituents at the C4 position. This reaction is fundamental for building molecular complexity.

-

Acylation: Reaction with acyl chlorides or anhydrides leads to C-acylation, attaching an acyl group to the α-carbon.

Oxidation of the Sulfur Heteroatom

The sulfur atom in the thiopyran ring can be selectively oxidized to form the corresponding sulfoxide and sulfone.[14] This transformation significantly alters the molecule's steric and electronic properties, including its polarity and hydrogen bonding capacity. These oxidized derivatives are often explored in medicinal chemistry as metabolites or as compounds with distinct biological activities.[5][14] For instance, the conversion of a sulfide to a sulfoxide can be part of a prodrug strategy, where the less toxic sulfide is metabolized in vivo to a more active S-oxide form.[14]

Applications in Drug Discovery

While research on 2H-Thiopyran-3,5(4H,6H)-dione itself is specific, the broader class of thiopyrans and their derivatives are well-established pharmacophores.[6] They are integral to compounds with a wide spectrum of biological activities, including:

-

Anticancer Agents: Certain thiopyran derivatives have shown promising anticancer activity.[2][3]

-

Antibacterial and Anti-inflammatory: The thiopyran scaffold is found in molecules with antibacterial and anti-inflammatory properties.[3]

-

CNS Agents: Substituted thiopyrans have been investigated for antipsychotic activity and as dopamine receptor agonists.[3][15]

-

Prodrugs: The reactivity of the thiopyran ring system, particularly its susceptibility to oxidation and elimination reactions, makes it an attractive candidate for designing prodrugs. For example, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones have been designed as prodrugs to lower the toxicity of their parent diarylideneacetone compounds, which have anti-kinetoplastidal properties.[14]

The 1,3-dione functionality of 2H-Thiopyran-3,5(4H,6H)-dione provides a robust chemical handle for diversification, allowing for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) in drug discovery campaigns.

Exemplary Experimental Protocol: Sulfide Oxidation

The following protocol describes a general, reliable method for the oxidation of a thiopyran sulfide to its corresponding sulfoxide, adapted from methodologies used for structurally similar compounds.[14]

Objective: To synthesize 2H-Thiopyran-3,5(4H,6H)-dione-1-oxide (sulfoxide).

Rationale for Reagent Selection:

-

m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant for sulfides. It is relatively easy to handle, but overoxidation to the sulfone can occur if stoichiometry and temperature are not carefully controlled.

-

Davis's Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine): A highly chemoselective oxidant. It is particularly valuable for sensitive substrates where other oxidizing agents might affect other functional groups. It allows for precise oxidation to the sulfoxide with minimal risk of overoxidation.[14] The protocol below will utilize m-CPBA due to its wider availability, with notes on controlling the reaction.

Protocol: Synthesis of 2H-Thiopyran-3,5(4H,6H)-dione-1-oxide

-

Reaction Setup:

-

To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 2H-Thiopyran-3,5(4H,6H)-dione (1.0 mmol, 130.2 mg).

-

Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and prevent overoxidation to the sulfone.

-

-

Reagent Addition:

-

In a separate vial, dissolve m-CPBA (77% max, ~1.05 mmol, ~235 mg) in 5 mL of DCM.

-

Add the m-CPBA solution dropwise to the stirred, cooled solution of the thiopyran dione over a period of 15-20 minutes.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50:50 Ethyl Acetate:Hexanes).

-

Stain the TLC plate with a potassium permanganate stain to visualize the consumption of the sulfide starting material. The reaction is typically complete within 1-3 hours.

-

-

Workup:

-

Once the starting material is consumed, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with 10 mL portions of DCM.

-

Combine the organic layers, wash with 15 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification and Characterization:

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure sulfoxide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected Outcome: The formation of the sulfoxide will introduce diastereotopic protons adjacent to the sulfur, leading to more complex splitting patterns in the ¹H NMR spectrum compared to the starting material.

-

Conclusion

2H-Thiopyran-3,5(4H,6H)-dione is a heterocyclic compound with a rich chemical profile defined by its 1,3-dicarbonyl system and sulfur heteroatom. Its facile keto-enol tautomerism provides dual reactivity, enabling it to act as both an electrophile and a nucleophile. This, combined with the ability to oxidize the sulfur atom, makes it an exceptionally versatile platform for synthetic chemists. For drug development professionals, the thiopyran core is a proven pharmacophore, and the dione functionality offers a gateway to rapidly generate diverse molecular libraries for biological screening. A thorough understanding of its fundamental chemical properties is the key to unlocking its full potential in both academic and industrial research.

References

- 2H-Thiopyran-3,5(4H,6H)-dione | CAS#:6881-49-8 | Chemsrc. Chemsrc.com. [URL: https://www.chemsrc.com/en/cas/6881-49-8_1091171.html]

- 6881-49-8, 2H-Thiopyran-3,5(4H,6H)-dione Formula - ECHEMI. Echemi.com. [URL: https://www.echemi.com/products/6881-49-8.html]

- 2H-Pyran-3,5(4H,6H)-dione - ChemBK. Chembk.com. [URL: https://www.chembk.com/en/chem/2H-Pyran-3,5(4H,6H)-dione]

- Ghashghaei, S., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11004144/]

- Troelsen, K. S., et al. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00830a]

- Karaki, T., et al. (2022). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319084/]

- Kalinina, T. A., et al. (2020). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485303/]

- Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. [URL: https://www.researchgate.

- 2H-Pyran-3,5(4H,6H)-dione | 61363-56-2 - Sigma-Aldrich. Sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023945]

- Sönmez, M., et al. (2012). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268875/]

- Abu-El-Halawa, R., et al. (2020). Chemistry of 3,5‐Dichloro‐4H‐1,2,6‐thiadiazine‐4‐thione. ResearchGate. [URL: https://www.researchgate.net/publication/344154867_Chemistry_of_35-Dichloro-4H-126-thiadiazine-4-thione]

- Synthesis and Pharmacological Evaluation of Thiopyran Analogues. ResearchGate. [URL: https://www.researchgate.net/publication/287311746_Synthesis_and_Pharmacological_Evaluation_of_Thiopyran_Analogues_of_the_Dopamine_D_3_Receptor-Selective_Agonist_4a_R_10b_R_-trans-344a10b-Tetrahydro-4-n-propyl-2_H_5_H-1benzopyrano43-b-1]

- Cui, Q., et al. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10949437/]

- 2H-Pyran-3,5(4H,6H)-dione | 61363-56-2 - ChemScene. Chemscene.com. [URL: https://www.chemscene.com/products/2h-pyran-3-5-4h-6h-dione.html]

- Kumar, R., & Sharma, A. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). ResearchGate. [URL: https://www.researchgate.net/publication/381665492_Update_on_Thiopyran_Fused_Heterocycle_Synthesis_2013-2024]

- Tepper, P. G., et al. (1997). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9144458/]

- Thiopyran - Wikipedia. Wikipedia.org. [URL: https://en.wikipedia.org/wiki/Thiopyran]

- Mittelbach, M., & Kappe, T. (1987). Pyridinethiones, XII. Synthesis of 2,3‐dihydro‐6‐methylthio‐4(1H)‐pyridones and 2,3‐dihydro‐4H‐thiopyran‐4‐ones. ResearchGate. [URL: https://www.researchgate.net/publication/229871790_Pyridinthione_XII_-_Synthese_von_23-Dihydro-6-methylthio-41H-pyridonen_und_23-Dihydro-4H-thiopyran-4-onen]

- 2H-Thiopyran-3, 5(4H, 6H)-dione, min 97%, 100 mg. Broadpharm.com. [URL: https://broadpharm.com/product/2h-thiopyran-3-5-4h-6h-dione-min-97-100-mg]

- Witt, D. The synthesis and chemistry of 2H-thiopyran (1), 4H-thiopyran (2), 3,4-dihydro-2H-thio. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-033-00301]

- 2H-THIOPYRAN-3,5(4H,6H)-DIONE;6881-49-8 - ABI Chem. Abichem.com. [URL: https://www.abichem.com/product/2h-thiopyran-3-5-4h-6h-dione-6881-49-8.html]

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [URL: https://www.researchgate.net/publication/372787834_Pyran-based_natural_and_synthetic_marketed_drugs_in_preclinicalclinical_trials]

- Al-Majd, N. A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737380/]

- Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/05/12/keto-enol-tautomerism-key-points/]

- Gomaa, A. M., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3878]

- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [URL: https://www.youtube.

- 3.6: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Conformations_and_Stereochemistry/3.06%3A_Keto-Enol_Tautomerism]

- Khan Academy. (2019). keto-enol tautomerization. YouTube. [URL: https://www.youtube.

Sources

- 1. Thiopyran - Wikipedia [en.wikipedia.org]

- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2H-Thiopyran-3,5(4H,6H)-dione | CAS#:6881-49-8 | Chemsrc [chemsrc.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Modal Spectroscopic Approach to the Structure Elucidation of 2H-Thiopyran-3,5(4H,6H)-dione

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative for Structural Certainty

In the fields of medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless functional molecules.[1] Among these, sulfur-containing heterocycles like the thiopyran family are of significant interest due to their diverse biological activities and synthetic utility. The subject of this guide, 2H-Thiopyran-3,5(4H,6H)-dione, is a saturated heterocyclic β-diketone.[2][3][4] The precise arrangement of its atoms—its very structure—dictates its chemical reactivity, physical properties, and potential therapeutic applications. Therefore, unambiguous structure elucidation is not merely a characterization step; it is the foundational requirement for any further research or development.

This guide presents a comprehensive, multi-technique workflow for the definitive structure determination of 2H-Thiopyran-3,5(4H,6H)-dione. As a Senior Application Scientist, the approach detailed herein is grounded in field-proven methodologies, emphasizing not just the "how" but the critical "why" behind each analytical choice. The synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.[5][6]

The Target Molecule: Structure and Potential Tautomerism

2H-Thiopyran-3,5(4H,6H)-dione is a six-membered ring containing a sulfur atom and two ketone functionalities. Its core structure is a β-dicarbonyl system, which introduces the critical possibility of keto-enol tautomerism.[7][8] The molecule can exist in equilibrium between the diketo form and its enol tautomers. This equilibrium is a crucial consideration, as the presence of different tautomers will be directly observable in the spectroscopic data.

Figure 1: Keto-enol tautomerism of 2H-Thiopyran-3,5(4H,6H)-dione.

The Integrated Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to first establish the molecular formula and then meticulously map the atomic connectivity.

Caption: Workflow for definitive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment and connectivity of atoms.[5] For 2H-Thiopyran-3,5(4H,6H)-dione, we will primarily rely on 1H, 13C, and 2D correlation experiments.

Expected 1H NMR Spectrum

The symmetry of the diketo form simplifies the expected proton spectrum. We anticipate two distinct signals:

-

H-2/H-6 Protons: These protons are adjacent to the sulfur atom. They are expected to appear as a singlet further downfield due to the electronegativity of the neighboring sulfur and carbonyl group.

-

H-4 Protons: These protons are situated between two carbonyl groups, making them α-protons to two ketones. This environment will cause a significant downfield shift, and the signal will appear as a singlet.

The presence of the enol form would introduce a new set of signals, including a vinyl proton and a broad enolic hydroxyl proton, which would disappear upon a D₂O exchange experiment.

Expected 13C NMR Spectrum

The 13C NMR spectrum for the diketo form is also expected to be simple due to symmetry:

-

Carbonyl Carbons (C-3/C-5): These will be the most downfield signals, typically appearing in the 190-210 ppm range for ketones.

-

Methylene Carbons (C-2/C-6): These carbons are adjacent to the sulfur atom and will appear at a characteristic chemical shift for such environments.

-

Methylene Carbon (C-4): This carbon is flanked by two carbonyls and will be shifted accordingly.

2D NMR for Connectivity Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) provide definitive proof of connectivity.

Caption: Key expected HMBC correlations for connectivity proof.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to preserve labile protons like enolic -OH.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

1H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C. An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[9]

-

2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. These experiments will take longer to acquire but are essential for unambiguous assignment.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and signal integration (for 1H).

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula.

Expected Mass Spectrum

For 2H-Thiopyran-3,5(4H,6H)-dione (C₅H₆O₂S), the expected data are:

-

Molecular Ion (M⁺): The molecular weight is 130.17 g/mol .[2][3] A high-resolution mass spectrometer (HRMS) should detect the molecular ion peak at an m/z value very close to the calculated exact mass (130.0089). The presence of a sulfur atom will also generate a characteristic M+2 peak with an intensity of ~4.4% relative to the M+ peak, corresponding to the natural abundance of the ³⁴S isotope.

-

Fragmentation: Electron Impact (EI) ionization may induce fragmentation. Common fragmentation patterns for cyclic ketones can include α-cleavage (cleavage of the bond adjacent to the carbonyl) and McLafferty rearrangements if applicable.[10][11] Loss of CO (28 Da) or fragments related to the thiopyran ring are plausible.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is a soft technique ideal for confirming the molecular weight, while Electron Impact (EI) is useful for generating reproducible fragmentation patterns for library matching.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy in the low ppm range.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and reliable identification of the functional groups present in a molecule.[12]

Expected IR Spectrum

For 2H-Thiopyran-3,5(4H,6H)-dione, the key absorptions are:

-

C=O Stretch: A very strong and sharp absorption band is expected for the ketone carbonyl groups. For saturated six-membered cyclic ketones, this typically appears around 1715 cm⁻¹.[10]

-

C-H Stretch: Absorptions for the sp³ C-H bonds of the methylene groups will be observed just below 3000 cm⁻¹.

-

C-S Stretch: This bond typically produces a weak absorption in the 600-800 cm⁻¹ region.

-

Enol Form Indicators: If a significant amount of the enol tautomer is present, a broad O-H stretch would appear around 3200-3600 cm⁻¹, and the C=O stretch would be shifted to a lower wavenumber (e.g., 1650-1700 cm⁻¹) due to conjugation and hydrogen bonding.[7][8] The C=C stretch of the enol would appear around 1600-1640 cm⁻¹.[7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Synthesis and Final Confirmation

The definitive structure is confirmed by integrating the data from all three techniques.

| Technique | Parameter | Expected Observation for 2H-Thiopyran-3,5(4H,6H)-dione (Diketo Form) |

| HRMS | Molecular Ion (M+H)⁺ | m/z ≈ 131.0161 (Exact Mass for C₅H₇O₂S⁺) |

| IR | C=O Stretch | ~1715 cm⁻¹ (strong, sharp) |

| C-H Stretch (sp³) | ~2900-3000 cm⁻¹ | |

| ¹H NMR | δ (H-2, H-6) | Singlet, downfield chemical shift |

| δ (H-4) | Singlet, downfield chemical shift (α to two C=O) | |

| ¹³C NMR | δ (C-3, C-5) | ~190-210 ppm |

| δ (C-2, C-6) | Chemical shift characteristic for -S-CH₂-C=O | |

| δ (C-4) | Chemical shift characteristic for -C(=O)-CH₂-C(=O)- | |

| 2D NMR | HMBC | Correlation from H-4 protons to C-3/C-5 carbons. Correlation from H-2/H-6 protons to C-3/C-5 carbons. |

The mass spectrum confirms the molecular formula C₅H₆O₂S. The IR spectrum confirms the presence of ketone functional groups. The 1H and 13C NMR spectra show the number of unique proton and carbon environments consistent with the proposed structure. Finally, 2D NMR experiments definitively link these protons and carbons, leaving no ambiguity in the final structural assignment.

Conclusion

The structure elucidation of 2H-Thiopyran-3,5(4H,6H)-dione is a clear demonstration of the power of a modern, multi-modal analytical approach. By systematically combining the molecular weight information from mass spectrometry, the functional group data from infrared spectroscopy, and the detailed connectivity map from one- and two-dimensional NMR, a scientist can achieve an unambiguous and definitive structural assignment. This level of certainty is paramount for advancing scientific research and ensuring the integrity of data in drug discovery and development pipelines.

References

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC. Retrieved from [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (n.d.). Jetir.Org. Retrieved from [Link]

-

How can IR spectroscopy be used to distinguish between the follow... (n.d.). Pearson. Retrieved from [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

JAM 2026 Chemistry (CY). (n.d.). JAM. Retrieved from [Link]

-

The Nuclear Magnetic Resonance Spectra of Some Thiopyran Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Preprints.org. Retrieved from [Link]

-

Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts. (n.d.). Britannica. Retrieved from [Link]

-

The Infrared Absorption Spectra of Cyclic β-Ketoesters. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. (2018). ResearchGate. Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives. (2005). PubMed. Retrieved from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Arkat USA. Retrieved from [Link]

-

Mass spectrometry of heterocyclic compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles (microreview). (2019). ResearchGate. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). Scientific & Academic Publishing. Retrieved from [Link]404.03)

Sources

- 1. jetir.org [jetir.org]

- 2. echemi.com [echemi.com]

- 3. 2H-THIOPYRAN-3,5(4H,6H)-DIONE;6881-49-8 [abichem.com]

- 4. 2H-Thiopyran-3,5(4H,6H)-dione [allbiopharm.com]

- 5. jchps.com [jchps.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. How can IR spectroscopy be used to distinguish between the follow... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Spectroscopic Elucidation of 2H-Thiopyran-3,5(4H,6H)-dione

Foreword: Charting the Spectroscopic Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals delving into the world of sulfur-containing heterocycles, this guide offers a comprehensive exploration of 2H-Thiopyran-3,5(4H,6H)-dione. While this molecule presents a seemingly simple structure, its spectroscopic characterization is a nuanced affair, primarily governed by the fascinating interplay of keto-enol tautomerism. This document moves beyond a mere recitation of data. Instead, it aims to equip you with the foundational knowledge and predictive insights necessary to interpret the spectroscopic data of this compound and its analogues. We will dissect the expected outcomes from key analytical techniques, grounding our predictions in the established principles of spectroscopy and data from structurally related compounds.

Molecular Overview and Synthetic Considerations

2H-Thiopyran-3,5(4H,6H)-dione, with the molecular formula C₅H₆O₂S and a molecular weight of approximately 130.16 g/mol , is a saturated six-membered heterocyclic ring containing a sulfur atom and two carbonyl groups at the 3- and 5-positions.[1][2][3] The synthesis of the thiopyran ring system can be achieved through various strategies, often involving hetero-Diels-Alder reactions or multi-component condensation reactions.[4][5][6] The choice of synthetic route is critical as it can influence the purity and isomeric form of the final product, which in turn has significant implications for spectroscopic analysis.

A plausible synthetic approach for 2H-Thiopyran-3,5(4H,6H)-dione, by analogy to the synthesis of related pyran-diones, could involve the condensation of a sulfur-containing nucleophile with a suitable 1,3-dielectrophile.

The Central Theme: Keto-Enol Tautomerism

A paramount consideration for the spectroscopic analysis of 2H-Thiopyran-3,5(4H,6H)-dione is its existence as a mixture of tautomers in solution. As a β-dicarbonyl compound, it is expected to exhibit a dynamic equilibrium between the diketo form and its corresponding enol forms.[7][8] This equilibrium is sensitive to factors such as solvent polarity, temperature, and pH.

The presence of multiple tautomeric forms means that spectroscopic data will likely reflect a composite of all species present in solution, rather than a single, static structure. Understanding this equilibrium is fundamental to a correct interpretation of the data.

Caption: Keto-enol tautomerism of 2H-Thiopyran-3,5(4H,6H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomerism

NMR spectroscopy is arguably the most powerful tool for characterizing the tautomeric equilibrium of 2H-Thiopyran-3,5(4H,6H)-dione. Both ¹H and ¹³C NMR will provide distinct signatures for the keto and enol forms.

Predicted ¹H NMR Spectrum

In a non-polar solvent like CDCl₃, where the enol form is often favored through intramolecular hydrogen bonding, we would expect to see signals for both tautomers.[9]

-

Dione Form:

-

A singlet for the two equivalent protons at the C4 position (δ ~3.5-4.0 ppm).

-

A singlet for the two equivalent protons at the C2 and C6 positions (δ ~3.0-3.5 ppm), adjacent to the sulfur atom.

-

-

Enol Form:

-

A broad singlet for the enolic hydroxyl proton (δ > 10 ppm), the chemical shift of which is highly dependent on concentration and solvent.[10]

-

A singlet for the vinylic proton at the C4 position (δ ~5.0-6.0 ppm).

-

Singlets for the methylene protons adjacent to the sulfur and carbonyl groups, which will be non-equivalent in the enol form.

-

The integration of these signals can be used to determine the relative ratio of the keto and enol forms in the given solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also show distinct signals for each tautomer.

-

Dione Form:

-

A signal for the carbonyl carbons (C3 and C5) in the range of δ 200-210 ppm.

-

A signal for the C4 methylene carbon.

-

A signal for the C2 and C6 carbons adjacent to the sulfur.

-

-

Enol Form:

-

Signals for the enolic carbons (C=C-OH) in the olefinic region (δ ~90-160 ppm).

-

A signal for the remaining carbonyl carbon.

-

Signals for the methylene carbons, which will have different chemical shifts compared to the dione form.

-

The presence of two distinct sets of signals in both ¹H and ¹³C NMR spectra would be strong evidence for the existence of a tautomeric equilibrium.[9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 2H-Thiopyran-3,5(4H,6H)-dione in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Solvent Study: To investigate the effect of solvent polarity on the tautomeric equilibrium, acquire spectra in a range of solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[9]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 2H-Thiopyran-3,5(4H,6H)-dione will be a superposition of the vibrational modes of the keto and enol forms.

-

Dione Form:

-

A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching of the saturated ketone.[11]

-

-

Enol Form:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the enolic hydroxyl group.

-

A C=O stretching band, often shifted to a lower frequency (1650-1680 cm⁻¹) due to conjugation with the C=C bond.

-

A C=C stretching band around 1600-1650 cm⁻¹.

-

The relative intensities of the keto C=O and the enolic O-H and conjugated C=O bands will reflect the position of the tautomeric equilibrium.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation

Mass spectrometry is essential for determining the molecular weight and obtaining information about the molecule's structure through its fragmentation pattern.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 130, corresponding to the molecular formula C₅H₆O₂S. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]

-

Fragmentation Pattern: The fragmentation of 2H-Thiopyran-3,5(4H,6H)-dione is likely to proceed through pathways characteristic of cyclic ketones and thioethers. A retro-Diels-Alder reaction is a common fragmentation pathway for pyran-like structures, which could lead to the loss of neutral molecules.[13] The fragmentation pattern may also provide clues to distinguish between the keto and enol forms present in the ion source.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) for fragmentation information or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.[13]

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Dione Form: The diketo form is expected to show a weak n→π* transition for the carbonyl groups at a longer wavelength (around 280-300 nm) and a more intense π→π* transition at a shorter wavelength.

-

Enol Form: The conjugated enone system in the enol form will result in a π→π* transition that is shifted to a longer wavelength (bathochromic shift) compared to the non-conjugated dione. This absorption is typically more intense.[14]

By observing the absorption maxima and their dependence on solvent polarity, insights into the electronic structure and the tautomeric equilibrium can be gained.[15]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features for 2H-Thiopyran-3,5(4H,6H)-dione |

| ¹H NMR | Signals for both keto and enol forms, indicating a tautomeric equilibrium. Enolic -OH proton at δ > 10 ppm. |

| ¹³C NMR | Distinct carbonyl signals for the keto form (δ ~200-210 ppm) and olefinic signals for the enol form. |

| IR | Keto C=O stretch (~1700-1725 cm⁻¹), enol O-H stretch (broad, ~3200-3600 cm⁻¹), and conjugated C=O stretch (~1650-1680 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z 130. Fragmentation may involve retro-Diels-Alder type reactions. |

| UV-Vis | n→π* transition for the dione. Bathochromically shifted and more intense π→π* transition for the conjugated enol form. |

Conclusion: A Unified Approach to Spectroscopic Characterization

The comprehensive spectroscopic characterization of 2H-Thiopyran-3,5(4H,6H)-dione is a multifaceted task that hinges on a thorough understanding of its keto-enol tautomerism. No single technique can provide a complete picture; rather, it is the synergistic application of NMR, IR, MS, and UV-Vis spectroscopy that will allow for a full elucidation of its structure and dynamic behavior in solution. This guide provides a predictive framework for interpreting the spectroscopic data of this important heterocyclic compound, empowering researchers to confidently navigate its analysis and unlock its potential in various scientific endeavors.

References

-

Magerramov, A. M., et al. (2020). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 56(8), 1339-1347. Available from: [Link]

-

Al-Abdullah, E. S., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. Available from: [Link]

-

Kappe, C. O., et al. (2018). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. Molbank, 2018(3), M996. Available from: [Link]

-

Alinezhad, H., et al. (2021). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 11(48), 30239-30271. Available from: [Link]

-

Zweemer, M., et al. (2021). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Thioaldehydes. European Journal of Organic Chemistry, 2021(1), 64-71. Available from: [Link]

-

Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. Available from: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

-

Franzoi, A. C., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(11), 3169. Available from: [Link]

-

Yilmaz, F., et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules, 23(11), 2938. Available from: [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available from: [Link]

-

NIST. 2H-Pyran-2,6(3H)-dione, dihydro-. NIST WebBook. Available from: [Link]

-

ResearchGate. UV–Visible absorption spectra of pyranochromene-dione derivatives. Available from: [Link]

-

Morgan, M. A., & Van Heyningen, E. (1957). 2H-Pyran-3,5(4H,6H)-Diones. Journal of the American Chemical Society, 79(2), 422-424. Available from: [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. Available from: [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. Available from: [Link]

-

ResearchGate. Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl. Available from: [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available from: [Link]

-

Claramunt, R. M., et al. (2007). Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. Journal of Mass Spectrometry, 42(4), 509-518. Available from: [Link]

-

Kuss, K. H., et al. (2023). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. ChemRxiv. Available from: [Link]

-

ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3,2-:4,5]pyrido[2,3-d]pyridazine ring system. Available from: [Link]

-

SpectraBase. 4H-thiopyran-4-thione, 3-bromo-2,6-diphenyl-. Available from: [Link]

-

ResearchGate. Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Available from: [Link]

-

ResearchGate. Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. Available from: [Link]

-

NIST. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. Available from: [Link]

-

NIST. 2H-Pyran-2,6(3H)-dione. NIST WebBook. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2H-THIOPYRAN-3,5(4H,6H)-DIONE;6881-49-8 [abichem.com]

- 3. 2H-Thiopyran-3,5(4H,6H)-dione | CymitQuimica [cymitquimica.com]

- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2H-Thiopyran-3,5(4H,6H)-dione

Abstract

Introduction: The Structural Landscape of 2H-Thiopyran-3,5(4H,6H)-dione

2H-Thiopyran-3,5(4H,6H)-dione is a six-membered heterocyclic compound featuring a sulfur atom and two carbonyl groups at the 3- and 5-positions. Its saturated, non-aromatic nature and the presence of the thioether and ketone functionalities make it an interesting scaffold for chemical synthesis and potential biological applications. The definitive confirmation of its molecular structure is paramount, and for this, multi-nuclear NMR spectroscopy is the indispensable tool.

The core analytical challenge and the most interesting chemical feature of this molecule is its potential to exist as a mixture of tautomers. The 1,3-dicarbonyl system allows for a dynamic equilibrium between the diketo form and at least one enol form. Understanding and quantifying this equilibrium is crucial as the chemical properties and biological activity of the different tautomers can vary significantly.

Caption: Molecular structure of 2H-Thiopyran-3,5(4H,6H)-dione.

The Central Role of Keto-Enol Tautomerism

The protons on the carbon atom situated between two carbonyl groups (α-protons) are relatively acidic. This acidity facilitates the formation of an enol tautomer, where a proton migrates to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[4][5][6]

-

Nonpolar, aprotic solvents (e.g., CCl₄, CDCl₃) tend to favor the enol form, which can be stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.

-

Polar, protic solvents (e.g., D₂O, CD₃OD) can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the carbonyl groups, often shifting the equilibrium towards the more polar diketo form.

-

Polar, aprotic solvents (e.g., DMSO-d₆) are strong hydrogen bond acceptors and can also influence the equilibrium, often stabilizing the enol tautomer.[4]

NMR spectroscopy is uniquely suited to study this phenomenon because the exchange between keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer in the spectrum.[4]

Caption: Equilibrium between the diketo and enol tautomers.

Predicted NMR Spectral Features

The following predictions are based on established chemical shift ranges, coupling constant theory, and data from similar heterocyclic and dicarbonyl systems.[7][8] All chemical shifts are reported in parts per million (ppm).

Predicted ¹H NMR Spectrum

-

Diketo Tautomer:

-

H2, H6 (ax, eq): ~2.8 - 3.5 ppm. These protons are adjacent to the sulfur atom. They would likely appear as complex multiplets due to geminal coupling to each other and vicinal coupling to neighboring protons.

-

H4 (ax, eq): ~3.5 - 4.0 ppm. These are the active methylene protons situated between the two carbonyls. In a perfectly symmetrical and rapidly inverting ring, they might appear as a singlet. However, in a locked or slowly exchanging conformation, they would appear as an AB quartet.

-

-

Enol Tautomer (assuming enolization towards C5):

-

H2, H6: ~2.7 - 3.4 ppm. The chemical environment would be slightly different from the diketo form, leading to a shift.

-

H4: ~3.3 - 3.8 ppm. Now adjacent to a C=C double bond and a C=O group, these protons would likely appear as a singlet.

-

Enolic OH: ~12 - 16 ppm. This proton, involved in a strong intramolecular hydrogen bond, would be highly deshielded and appear as a broad singlet far downfield. Its presence is a definitive marker for the enol form.

-

Vinyl H (at C5): ~5.5 - 6.0 ppm. The appearance of a signal in the vinylic region is another clear indicator of the enol tautomer. It would appear as a singlet.

-

Predicted ¹³C NMR Spectrum

-

Diketo Tautomer:

-

C3, C5 (C=O): ~195 - 205 ppm. The two carbonyl carbons would appear in the characteristic region for ketones.

-

C4 (CH₂): ~50 - 60 ppm. The carbon flanked by two carbonyls.

-

C2, C6 (CH₂): ~30 - 40 ppm. The carbons adjacent to the sulfur atom.

-

-

Enol Tautomer (assuming enolization towards C5):

-

C3 (C=O): ~190 - 200 ppm. The remaining ketone carbonyl.

-

C5 (C-OH): ~170 - 180 ppm. The enolic carbon, now part of a C=C-OH system, is shifted significantly upfield from its carbonyl position.

-

C4 (=CH-): ~95 - 105 ppm. The carbon that was the active methylene is now part of the C=C double bond.

-

C2, C6 (CH₂): ~28 - 38 ppm.

-

Summary of Predicted NMR Data

| Assignment | Tautomer | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity (¹H) |

| C2, C6 | Diketo | 2.8 - 3.5 | 30 - 40 | Multiplet |

| C3, C5 | Diketo | - | 195 - 205 | - |

| C4 | Diketo | 3.5 - 4.0 | 50 - 60 | Singlet or AB quartet |

| C2, C6 | Enol | 2.7 - 3.4 | 28 - 38 | Multiplet |

| C3 | Enol | - | 190 - 200 | - |

| C4 | Enol | 3.3 - 3.8 | 95 - 105 | Singlet |

| C5 | Enol | 5.5 - 6.0 (vinyl H) | 170 - 180 | Singlet |

| OH | Enol | 12.0 - 16.0 | - | Broad Singlet |

Recommended Experimental Protocol for NMR Analysis

To achieve unambiguous structural assignment and quantify the tautomeric equilibrium, a multi-step NMR analysis is required.[9]

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified 2H-Thiopyran-3,5(4H,6H)-dione.

-

Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical for probing the tautomeric equilibrium. Running samples in multiple solvents of varying polarity is highly recommended.[3][6]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Key NMR Experiments

A suite of 1D and 2D NMR experiments should be performed to build the complete structural picture.[1][10][11][12]

-

¹H NMR: The standard proton experiment. This provides initial information on the number of proton environments, their integrations (relative ratios), and coupling patterns. It will be the primary tool for quantifying the keto:enol ratio.

-

¹³C{¹H} NMR: A standard proton-decoupled carbon experiment to identify the number of unique carbon environments.

-

DEPT-135: (Distortionless Enhancement by Polarization Transfer). This experiment is invaluable for differentiating carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C=O) are not observed.

-

¹H-¹H COSY: (Correlation Spectroscopy). This 2D experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13] It establishes the connectivity of proton spin systems, for example, showing the relationship between protons at C2 and C6.

-

¹H-¹³C HSQC: (Heteronuclear Single Quantum Coherence). This 2D experiment correlates each proton with the carbon atom it is directly attached to.[11][13] It is the most reliable way to assign protonated carbons.

-

¹H-¹³C HMBC: (Heteronuclear Multiple Bond Correlation). This crucial 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3).[13][14] It is essential for identifying quaternary carbons and piecing together the molecular fragments identified by COSY and HSQC. For example, an HMBC correlation from the H4 protons to the C3 and C5 carbonyl carbons would definitively prove their position in the diketo form.

Caption: A logical workflow for NMR-based structure elucidation.

Quantifying the Tautomeric Equilibrium

The power of ¹H NMR lies in its quantitative nature. The integrated area of a signal is directly proportional to the number of protons it represents. To determine the keto:enol ratio:

-

Identify Unique Signals: Choose a well-resolved signal unique to the keto form (e.g., the CH₂ protons at C4) and one unique to the enol form (e.g., the vinylic proton at C5).

-

Integrate: Carefully integrate these signals.

-

Normalize and Calculate: Let I(keto) be the integral of the keto signal (representing 2 protons) and I(enol) be the integral of the enol signal (representing 1 proton).

-

Normalized Keto abundance = I(keto) / 2

-

Normalized Enol abundance = I(enol) / 1

-

Ratio (Keto:Enol) = (I(keto)/2) : (I(enol)/1)

-

By performing this analysis in different solvents, a clear picture of the solvent's effect on the tautomeric equilibrium can be established, providing deep insight into the molecule's chemical behavior.[4][6]

Conclusion

While a definitive, published NMR spectrum for 2H-Thiopyran-3,5(4H,6H)-dione was not found in the initial literature survey, a comprehensive analysis can be confidently predicted. The key to its characterization lies not just in assigning the signals of a single structure, but in understanding and resolving the dynamic equilibrium between its diketo and enol tautomers. The proposed workflow, combining a strategic suite of 1D and 2D NMR experiments with analysis across multiple solvents, provides a robust, self-validating protocol. This approach will yield an unambiguous assignment of all proton and carbon signals for each tautomer present and allow for the quantitative assessment of their equilibrium, providing the foundational data necessary for further research and development.

References

-

Mishra, A. K., & Mishra, A. K. (2021). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]

-

Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. Available at: [Link]

-

Gary E. Martin, G. E. (2021). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

-

Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. Available at: [Link]

-

Cook, A., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Li, L., et al. (2022). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available at: [Link]

-

Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

-

Dias, A. M. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Available at: [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

-

N/A. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. azolifesciences.com [azolifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR | Semantic Scholar [semanticscholar.org]

- 6. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. anuchem.weebly.com [anuchem.weebly.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2H-Thiopyran-3,5(4H,6H)-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract